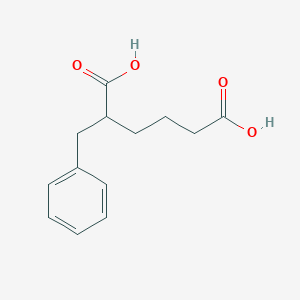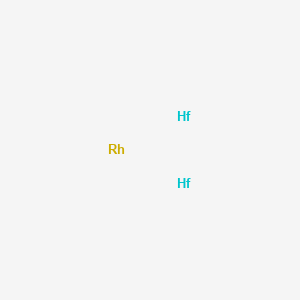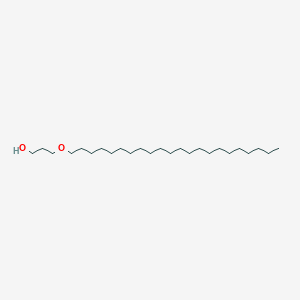
1-Propanol, 3-(docosyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3-(docosyloxy)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a long-chain alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propanol, 3-(docosyloxy)- can be synthesized through several methods. One common approach involves the esterification of 1-propanol with docosanoic acid in the presence of a catalyst. The reaction typically requires elevated temperatures and an acidic or basic catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of 1-Propanol, 3-(docosyloxy)- often involves the use of large-scale reactors and continuous flow processes. The esterification reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is also common to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 3-(docosyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are alkanes or other reduced forms.
Substitution: The major products are halides or amines, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Propanol, 3-(docosyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3-(docosyloxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, affecting their properties and behavior.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanol: A primary alcohol with a shorter alkyl chain.
2-Propanol (Isopropanol): A secondary alcohol with similar properties but different structural arrangement.
1-Butanol: Another primary alcohol with a slightly longer alkyl chain.
Uniqueness
1-Propanol, 3-(docosyloxy)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other shorter-chain alcohols may not be effective.
Propiedades
Número CAS |
23377-41-5 |
|---|---|
Fórmula molecular |
C25H52O2 |
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
3-docosoxypropan-1-ol |
InChI |
InChI=1S/C25H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-25-22-23-26/h26H,2-25H2,1H3 |
Clave InChI |
HFTMODDKBFMNOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
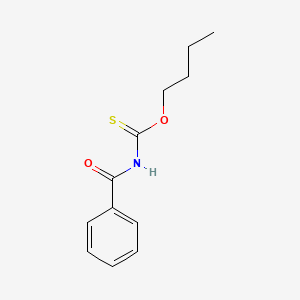
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)

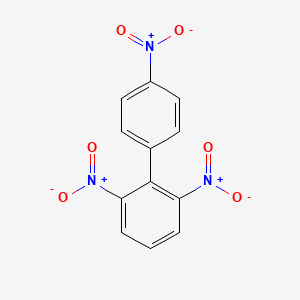

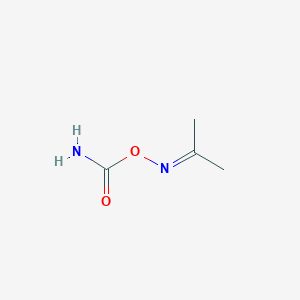
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
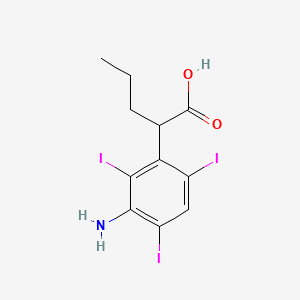
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
